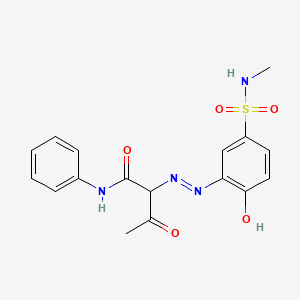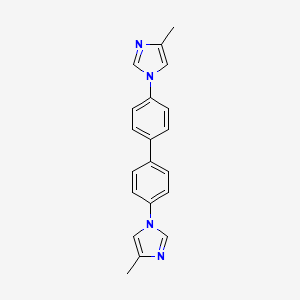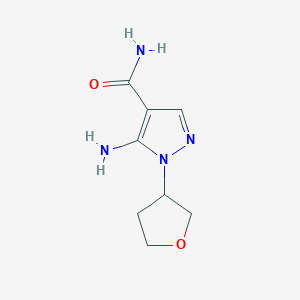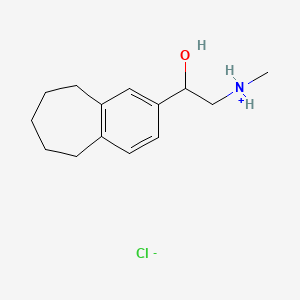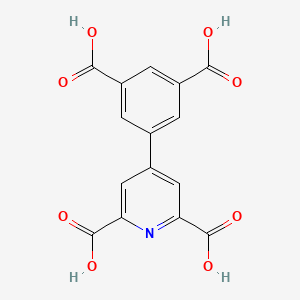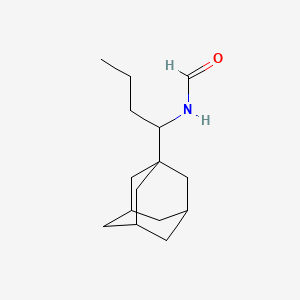
Formamide, N-(1-adamantyl-1-butyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(1-adamantyl-1-butyl)- is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of a formamide group attached to an adamantyl and butyl group. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-adamantyl-1-butyl)- typically involves the reaction of 1-adamantylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Formamide, N-(1-adamantyl-1-butyl)- can be achieved through a multi-step process starting from adamantane. The adamantane is first brominated to form 1-bromoadamantane, which is then reacted with butylamine to form the corresponding amine. This amine is then treated with formic acid to yield the final product. The process is optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-(1-adamantyl-1-butyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the adamantyl group.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted adamantyl derivatives.
Wissenschaftliche Forschungsanwendungen
Formamide, N-(1-adamantyl-1-butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its stability and unique structure.
Industry: Utilized in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism of action of Formamide, N-(1-adamantyl-1-butyl)- involves its interaction with various molecular targets. The adamantyl group provides a rigid framework that can interact with specific receptors or enzymes, potentially inhibiting or modifying their activity. The formamide group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide, N-(1-adamantyl)-: Similar structure but lacks the butyl group.
1-Adamantylamine: Contains the adamantyl group but lacks the formamide and butyl groups.
N-(1-Adamantyl)-acetamide: Similar structure with an acetamide group instead of a formamide group.
Uniqueness
Formamide, N-(1-adamantyl-1-butyl)- is unique due to the presence of both the adamantyl and butyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
101468-15-9 |
|---|---|
Molekularformel |
C15H25NO |
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
N-[1-(1-adamantyl)butyl]formamide |
InChI |
InChI=1S/C15H25NO/c1-2-3-14(16-10-17)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-14H,2-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
YQKFBMKGGBJYCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


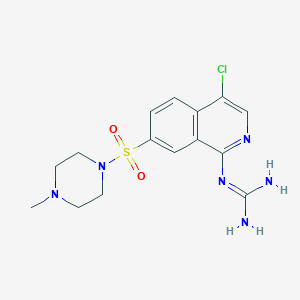
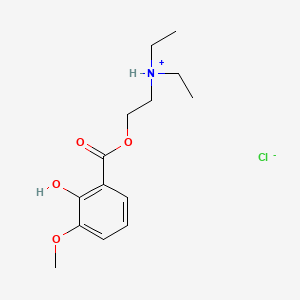
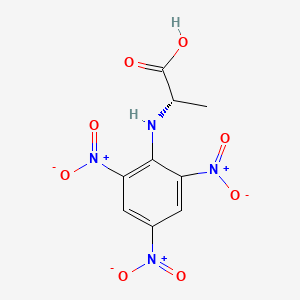
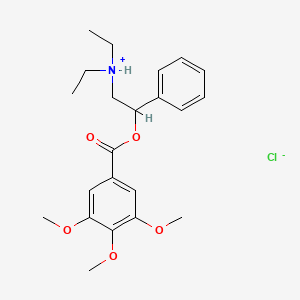
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
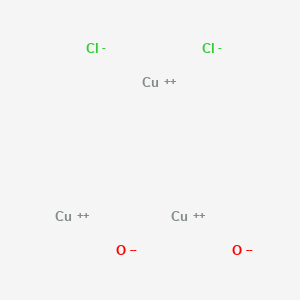

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
